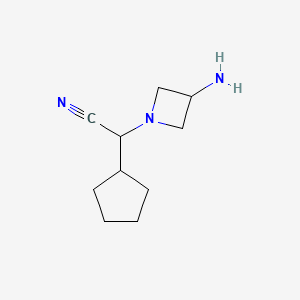
2-(3-Aminoazetidin-1-yl)-2-cyclopentylacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Aminoazetidin-1-yl)-2-cyclopentylacetonitrile is a compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle.
准备方法
The synthesis of 2-(3-Aminoazetidin-1-yl)-2-cyclopentylacetonitrile can be achieved through various synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is typically catalyzed by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the Horner–Wadsworth–Emmons reaction .
化学反应分析
2-(3-Aminoazetidin-1-yl)-2-cyclopentylacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride or sodium borohydride.
科学研究应用
2-(3-Aminoazetidin-1-yl)-2-cyclopentylacetonitrile has several applications in scientific research:
Medicinal Chemistry: Azetidine derivatives are explored for their potential as therapeutic agents, particularly in the development of β-lactam antibiotics.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activities.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.
作用机制
The mechanism of action of 2-(3-Aminoazetidin-1-yl)-2-cyclopentylacetonitrile involves its interaction with specific molecular targets. For instance, azetidine derivatives have been shown to act as agonists or antagonists for various receptors, including histamine H3 receptors . The binding of the compound to these receptors can modulate neurotransmitter release and influence physiological processes such as cognition and sleep-wake regulation .
相似化合物的比较
2-(3-Aminoazetidin-1-yl)-2-cyclopentylacetonitrile can be compared with other azetidine derivatives, such as:
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine: This compound is a high-affinity non-imidazole histamine H3 receptor agonist with central nervous system activity.
Azetidine-2-carboxylic acid: A toxic mimic of proline, commonly found in natural products.
属性
分子式 |
C10H17N3 |
|---|---|
分子量 |
179.26 g/mol |
IUPAC 名称 |
2-(3-aminoazetidin-1-yl)-2-cyclopentylacetonitrile |
InChI |
InChI=1S/C10H17N3/c11-5-10(8-3-1-2-4-8)13-6-9(12)7-13/h8-10H,1-4,6-7,12H2 |
InChI 键 |
OFPIOEHTHHBFGB-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)C(C#N)N2CC(C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



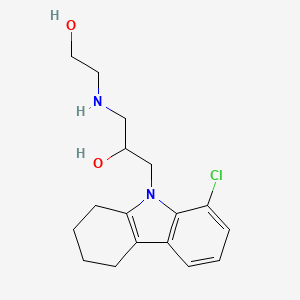
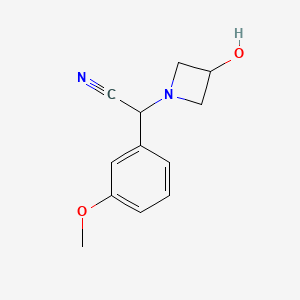
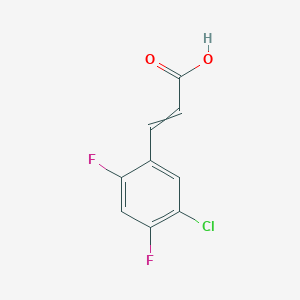
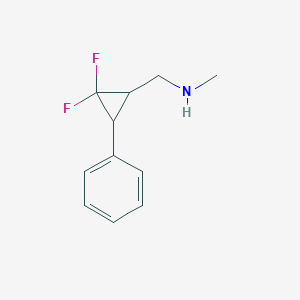

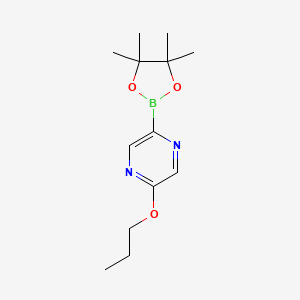

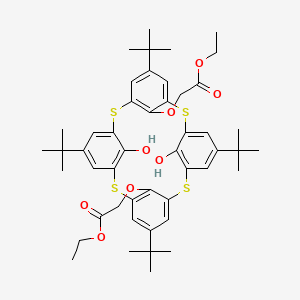
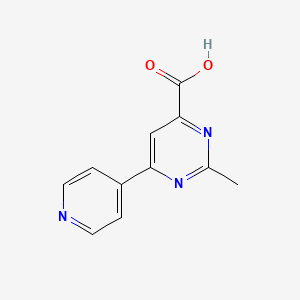
![1,3-Dihydroindol-2-one, 3-[2-(3-methoxyphenylimino)-4-oxothiazolidin-5-ylidene]-](/img/structure/B14869265.png)
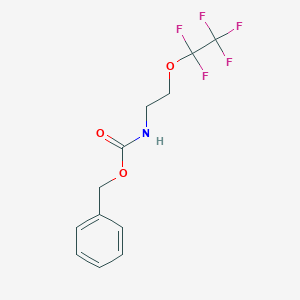
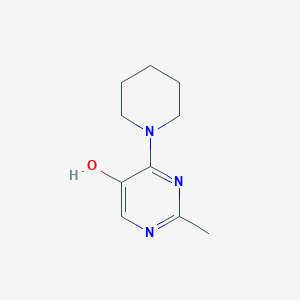
![2-Amino-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxobutanoic acid](/img/structure/B14869272.png)
